(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone
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Overview
Description
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzylthio group, a dihydroimidazolyl group, and an ethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea. This intermediate is then reacted with 4,5-dihydro-1H-imidazole-1-carboxaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone is studied for its potential biological activity. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Researchers investigate its efficacy and safety in preclinical studies to determine its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone): This compound shares a similar chlorobenzylthio group but differs in its core structure.
4,6,7-substituted quinazoline derivatives: These compounds have similar functional groups and are studied for their antiproliferative activities against cancer cells.
Uniqueness
The uniqueness of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-24-17-8-6-15(7-9-17)18(23)22-11-10-21-19(22)25-13-14-4-3-5-16(20)12-14/h3-9,12H,2,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLCUVJZNSOVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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